4-(3,4-Dichlorophenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the dichlorophenyl group can significantly influence the compound’s biological activity and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(3,4-Dichlorophenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Dichlorophenyl compounds: Molecules featuring the dichlorophenyl group but with different core structures.
Uniqueness
4-(3,4-Dichlorophenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the dichlorophenyl group. This specific structure can result in distinct biological activities and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H12Cl2N2 |
---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-6(3-9(8)12)7-4-14-5-10(7)13/h1-3,7,10,14H,4-5,13H2 |
InChI Key |
MSQLRBJGNJQPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.